![molecular formula C17H18Cl2N6O2 B2946517 7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 886911-10-0](/img/structure/B2946517.png)
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DBMPO, is a purine derivative that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Antidiabetic Drug Development
This compound has been investigated for its potential as an α-amylase inhibitor . α-Amylase is an enzyme involved in the breakdown of carbohydrates into glucose, and its inhibition is a promising strategy for managing diabetes. The compound has shown excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range, indicating its potential for development into antidiabetic drugs .
Molecular Docking and Simulation
The compound’s ability to bind to the α-amylase enzyme has been explored through molecular docking studies. It has displayed binding affinity with values ranging from −8.2 to −8.5 kcal/mol. Molecular dynamic simulations have further indicated the stability of the hybrid-protein complex, suggesting its suitability for further drug development .
ADMET Profiling
The compound has undergone in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict its pharmacokinetics and safety profile. This is crucial for determining its potential as a therapeutic agent .
Enzyme Inhibition Mechanism Study
Research into the mechanism of enzyme inhibition by this compound can provide insights into its interaction with biological macromolecules. This can lead to a better understanding of its therapeutic potential and guide the design of related compounds .
Synthetic Chemistry
The synthesis of this compound involves complex chemical reactions that can be studied to improve synthetic methods. This can lead to more efficient production processes for similar compounds .
Biological Function Analysis
Studying the biological function of this compound, particularly in the context of diabetes, can help in understanding how it affects the body’s utilization of blood sugar. This research can contribute to the development of new therapeutic strategies .
Comparative Studies
This compound can be used in comparative studies with other α-amylase inhibitors to determine its relative efficacy and safety. Such studies can help in identifying the most promising compounds for further development .
Pharmacological Research
The compound’s pharmacological effects, beyond its antidiabetic properties, can be explored. This includes its potential impact on other metabolic pathways and its overall effect on human health .
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . Molecular docking performed with the Bacillus paralicheniformis α-amylase enzyme showed that the compound displayed a binding affinity from −8.2 and −8.5 kcal/mol . This interaction results in a reduction of α-amylase activity .
Biochemical Pathways
By inhibiting α-amylase activity, the digestion and absorption of carbohydrates are slowed down . This results in a more regulated and progressive release of glucose into the circulation . Therefore, the compound affects the carbohydrate metabolism pathway, specifically the breakdown of starch molecules .
Pharmacokinetics
The compound’s ADME properties were evaluated via in silico ADMET and molecular docking analysis .
Result of Action
The inhibition of α-amylase activity by the compound leads to a slower digestion and absorption of carbohydrates . This, in turn, causes a slower rise in blood glucose levels following a meal, potentially helping to manage hyperglycemia in diabetic patients .
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)8-12(10)19)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHHDMXSNRGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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